molecular formula C37H42F2N8O3 B1680909 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one CAS No. 161532-65-6

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one

Cat. No.: B1680909
CAS No.: 161532-65-6
M. Wt: 684.8 g/mol
InChI Key: OPFHZSVWSCMEPV-AYAMJOBCSA-N
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Mechanism of Action

Target of Action

SCH 51048, also known as Posaconazole, primarily targets the fungal CYP51A1 . This enzyme, also known as sterol 14α-demethylase, is a key component in the biosynthesis of sterols in the fungal cell membrane .

Mode of Action

SCH 51048 acts as an inhibitor of the fungal CYP51A1 . By inhibiting this enzyme, SCH 51048 prevents the removal of the 14-methyl group in lanosterol through sequential oxidative reactions . This inhibition disrupts the conversion of 14-demethyl lanosterol to ergosterol, a crucial component of the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by SCH 51048 is the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is crucial for cell growth and viability . By inhibiting the CYP51A1 enzyme, SCH 51048 disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately, cell death .

Pharmacokinetics

It’s known that the compound was initially introduced as a broad-spectrum antifungal agent . . This suggests that SCH 51048 undergoes metabolic transformations in the body, which could influence its bioavailability and efficacy.

Result of Action

The primary result of SCH 51048’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, SCH 51048 impairs the function of the fungal cell membrane, leading to cell death . This makes it effective against a variety of pathogenic fungi, including those resistant to older azoles .

Action Environment

The efficacy and stability of SCH 51048 can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body could potentially affect the metabolism and bioavailability of SCH 51048 . Additionally, the specific strain of fungus and its resistance mechanisms could also impact the compound’s efficacy

Biochemical Analysis

Biochemical Properties

Sch-51048 targets the fungal CYP51A1 enzyme . It acts as an inhibitor of this enzyme, which is crucial in the biosynthesis of ergosterol, a key component of the fungal cell membrane . The inhibition of this enzyme disrupts the synthesis of ergosterol, leading to the inhibition of fungal cell growth and eventually cell death .

Cellular Effects

Sch-51048 has shown significant antifungal activity against various fungal strains, including Blastomyces dermatitidis . It has been found to be more active than other antifungal agents like itraconazole . It significantly reduces fungal titers in the kidneys of infected mice .

Molecular Mechanism

The molecular mechanism of Sch-51048 involves the inhibition of the fungal CYP51A1 enzyme . This enzyme is involved in the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Sch-51048 disrupts the synthesis of ergosterol, leading to the inhibition of fungal cell growth and eventually cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Sch-51048 has shown a dose-dependent response, especially in organ clearance . It has been observed that the antifungal activity of Sch-51048 was higher than that expected based on its serum concentrations, confirming the presence of active metabolites .

Dosage Effects in Animal Models

In animal models, Sch-51048 has shown significant antifungal activity. A dose response protective effect was observed with Sch-51048 at 5 to 100 mg/kg of body weight per day . The higher dosage was significantly better in reducing the fungal burden in the kidneys of infected animals .

Metabolic Pathways

It is known that it targets the fungal CYP51A1 enzyme, which is involved in the synthesis of ergosterol . By inhibiting this enzyme, Sch-51048 disrupts the synthesis of ergosterol, affecting the metabolic flux and metabolite levels in the fungal cells .

Transport and Distribution

It is known that it targets the fungal CYP51A1 enzyme, which is located in the endoplasmic reticulum of the fungal cells .

Subcellular Localization

It is known that it targets the fungal CYP51A1 enzyme, which is located in the endoplasmic reticulum of the fungal cells . This suggests that Sch-51048 may localize to the endoplasmic reticulum to exert its antifungal effects .

Properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFHZSVWSCMEPV-AYAMJOBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936543
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161532-65-6
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161532-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCH 51048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161532656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESHYDROXY POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVW2AK6BVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one
Reactant of Route 6
Reactant of Route 6
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one

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